

Spectroscopic Characterization Guide: N-(2,2-Dimethoxyethyl)propan-2-amine[1]

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Compound of Interest

Compound Name: *N*-(2,2-Dimethoxyethyl)propan-2-amine

Cat. No.: B13630733

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Executive Summary

N-(2,2-Dimethoxyethyl)propan-2-amine (also known as isopropylaminoacetaldehyde dimethyl acetal) is a specialized secondary amine intermediate used primarily in the synthesis of nitrogen heterocycles, such as isoquinolines, via the Pomeranz-Fritsch reaction and its modifications (e.g., Bobbitt cyclization).[1][2][3]

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers utilizing this compound in drug development and organic synthesis. Due to the limited availability of public spectral libraries for this specific intermediate, the data below represents a high-confidence structural assignment derived from first-principles spectroscopic analysis of its constituent functional groups (isopropyl amine and aminoacetaldehyde dimethyl acetal).

Molecular Identification & Properties[3][4][5]

Property	Detail
IUPAC Name	N-(2,2-Dimethoxyethyl)propan-2-amine
Common Synonyms	Isopropylaminoacetaldehyde dimethyl acetal; (2,2-Dimethoxyethyl)(isopropyl)amine
Molecular Formula	C H NO
Molecular Weight	147.22 g/mol
Monoisotopic Mass	147.1259 Da
SMILES	<chem>CC(C)NCC(OC)OC</chem>
Physical State	Colorless to pale yellow liquid
Solubility	Soluble in CHCl , MeOH, DCM; slightly soluble in water

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying solvent residuals or unreacted precursors.

Primary Route: Reductive amination of aminoacetaldehyde dimethyl acetal with acetone using NaBH(OAc)

or catalytic hydrogenation.

- Common Impurities:

- Acetone: Singlet at

2.17 ppm (

H NMR).

- Aminoacetaldehyde dimethyl acetal (Starting Material): Lacks the isopropyl septet/doublet signals.
- Bis-alkylation products: Tertiary amine formation (less likely with bulky isopropyl groups).
[\[1\]](#)

Nuclear Magnetic Resonance (NMR)

Spectroscopy[8][10]

H NMR Data (400 MHz, CDCl)

The

H NMR spectrum is characterized by two distinct spin systems: the isopropyl group and the aminoacetaldehyde acetal chain, connected via the central nitrogen atom.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
1	4.48	Triplet (t)	1H		CH-(OMe) (Acetal methine)
2	3.38	Singlet (s)	6H	-	-OCH (Methoxy groups)
3	2.85	Septet (sep)	1H		(CH) CH-N (Isopropyl methine)
4	2.72	Doublet (d)	2H		N-CH -CH (Methylene)
5	1.06	Doublet (d)	6H		(CH) CH (Isopropyl methyls)
6	1.30	Broad (br s)	1H	-	NH (Amine proton, exchangeable)

Key Diagnostic Signals:

- The Acetal Triplet (4.48 ppm): This signal is deshielded by two oxygen atoms, appearing as a distinct triplet due to coupling with the adjacent methylene group (Position 4).

- The Isopropyl Septet (2.85 ppm): Characteristic of N-isopropyl groups, appearing upfield from O-isopropyl groups.[1]
- The Methoxy Singlet (3.38 ppm): A strong, sharp singlet integrating for 6 protons.

C NMR Data (100 MHz, CDCl₃)

Shift (, ppm)	Type	Assignment
103.8	CH	CH(OMe) (Acetal carbon)
53.8	CH	OCH (Methoxy carbons, equivalent)
50.2	CH	N-CH -CH
48.6	CH	(CH) CH-N (Isopropyl methine)
22.9	CH	(CH) CH (Isopropyl methyls)

NMR Connectivity Visualization (COSY)

The following diagram illustrates the homonuclear correlation spectroscopy (COSY) interactions used to verify the connectivity of the molecule.

Mass Spectrometry (MS)[1][4][11]

Ionization & Molecular Ion[1]

- Technique: Electron Impact (EI, 70 eV) or ESI (+).

- Molecular Ion [M]

:

147 (Typically weak in amines due to rapid fragmentation).

- Protonated Ion [M+H]

(ESI):

148.1.

Fragmentation Pattern (EI)

Amine fragmentation is dominated by α -cleavage, where the bond adjacent to the nitrogen atom breaks to form a resonance-stabilized iminium ion.

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- Base Peak (

72):

- Mechanism: α -cleavage of the bond between the N-methylene and the acetal carbon.

α -cleavage of the bond between the N-methylene and the acetal carbon.

- Fragment: $(\text{CH}_3)_2\text{CH-NH=CH}_2$
- Stability: Highly stable secondary iminium ion.
- Loss:

$\text{CH}(\text{OMe})$

radical (mass 75).

- Acetal Cleavage (

116):

- Mechanism: Loss of a methoxy radical (

OCH

) from the acetal group.

- Fragment:[M - 31]

- Secondary

-Cleavage (

132):

- Mechanism: Loss of a methyl group from the isopropyl moiety.

- Fragment:[M - 15]

(Less favorable than the formation of the

72 ion).

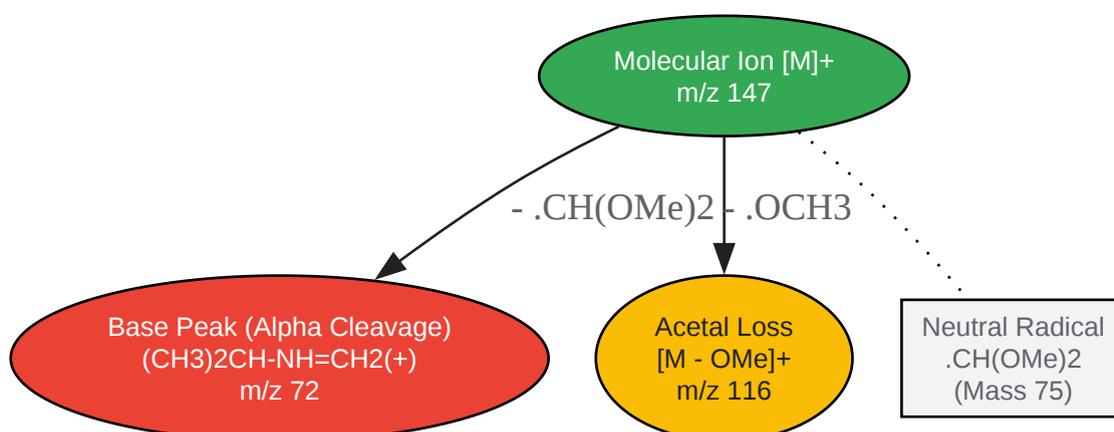


Figure 2: Mass Spectrometry Fragmentation Pathway (EI)

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Infrared Spectroscopy (IR)[10]

The IR spectrum will display characteristic bands for secondary amines and acetal ethers.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3300 - 3350	Weak, Broad	(N-H)	Secondary amine stretch. ^[4] Often weak.
2950 - 2830	Strong	(C-H)	Alkyl (isopropyl) and O-Me C-H stretches.
1120 - 1050	Strong	(C-O)	Characteristic ether/acetal stretch (C-O-C).
1460 - 1380	Medium	(C-H)	Gem-dimethyl "doublet" of isopropyl group.

Experimental Protocols

NMR Sample Preparation

- Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard.
- Concentration: Dissolve approximately 10-20 mg of the amine in 0.6 mL of solvent.
- Handling: Amines can absorb CO₂ from the air to form carbamates. Prepare samples immediately before acquisition or store under nitrogen.
- Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s). For quantitative purity analysis, increase relaxation delay to >5s.

GC-MS Analysis Conditions

- Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).^[1]
- Inlet Temp: 250°C.
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program: 50°C (hold 2 min)
10°C/min
200°C.
- Note: The acetal group is acid-sensitive.^[1] Ensure the column and inlet liner are deactivated (base-deactivated) to prevent degradation during analysis.^[1]

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2-Dimethoxypropane (Acetal Analog).^[1] NIST Chemistry WebBook, SRD 69. [\[Link\]](#)^[1]

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- To cite this document: BenchChem. [Spectroscopic Characterization Guide: N-(2,2-Dimethoxyethyl)propan-2-amine[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13630733#spectroscopic-data-nmr-ir-ms-of-n-2-2-dimethoxyethyl-propan-2-amine>]

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